molecular formula C7H12F2O3 B13632630 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid CAS No. 681240-16-4

2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B13632630
CAS No.: 681240-16-4
M. Wt: 182.16 g/mol
InChI Key: OQEHMFLWGOULDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

681240-16-4

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H12F2O3/c1-6(2,3)4(10)7(8,9)5(11)12/h4,10H,1-3H3,(H,11,12)

InChI Key

OQEHMFLWGOULDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxy-4,4-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products:

    Oxidation: Formation of 2,2-difluoro-4,4-dimethyl-3-oxopentanoic acid.

    Reduction: Formation of 2,2-difluoro-3-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by fluorine substitution, branching, and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid 2-F₂, 3-OH, 4,4-(CH₃)₂ 182.16 Biochemical intermediates; peptide design
(S)-2-Amino-4,4-dimethylpentanoic acid (C3) 2-NH₂ replaces 2-F₂ and 3-OH 145.20 Enhances peptide binding affinity (6-fold increase) via hydrophobic interactions
(S)-2-Amino-4,4,4-trifluorobutanoic acid (F3) 2-NH₂, 4-CF₃ (shorter chain) 175.12 Superior binding affinity (KD = 520 nM) due to fluorinated hydrophobicity
(3R,2R)-3-Hydroxy-2,4-dimethylpentanoic acid (3H24DMPA) 3-OH, 2-CH₃, 4-CH₃ (no fluorine) 146.18 Polyketide-derived; produced in P. putida and E. coli for chiral synthons
3-Amino-4,4-dimethylpentanoic acid hydrochloride 3-NH₂ replaces 3-OH; HCl salt 181.66 Improved solubility in polar solvents; used in peptide synthesis
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid 2-(CH₂CF₂), 4-F₂ (shorter chain) 188.05 Higher lipophilicity; potential fluorinated building block

Key Findings from Comparative Studies

Fluorination Effects :
  • Enhanced Binding Affinity: Fluorinated analogs like F3 (KD = 520 nM) outperform non-fluorinated variants due to increased hydrophobicity and van der Waals interactions . The difluoro groups in the target compound may similarly enhance target engagement in enzyme inhibition.
  • Solubility Trade-offs : While fluorination improves membrane permeability, it can reduce aqueous solubility. For example, aspartic acid derivatives in MTHP solvent failed to react due to poor solubility, whereas esterified analogs showed improved compatibility .
Branching and Steric Effects :
  • Methyl vs. Trifluoromethyl : In influenza PB2 inhibitors, replacing a methyl group with trifluoromethyl reduced activity, suggesting steric bulk must balance with pocket size . The 4,4-dimethyl groups in the target compound likely optimize this balance.
  • Chirality: Enantiomers of 3-amino-4,4-dimethylpentanoic acid showed marked differences in PB2 inhibition, emphasizing the importance of stereochemistry .
Functional Group Interplay :
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enables hydrogen bonding (e.g., with enzyme active sites), while amino analogs (e.g., C3) prioritize hydrophobic interactions .
  • Acidity : The carboxylic acid group (pKa ~2.5) and hydroxyl group (pKa ~10) confer pH-dependent solubility, critical for drug formulation .

Biological Activity

2,2-Difluoro-3-hydroxy-4,4-dimethylpentanoic acid (DFHMPA) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DFHMPA is characterized by the presence of two fluorine atoms and a hydroxyl group on a pentanoic acid backbone. Its molecular formula is C7_{7}H12_{12}F2_{2}O3_{3}, and its structure can be represented as follows:

C7H12F2O3\text{C}_{7}\text{H}_{12}\text{F}_{2}\text{O}_{3}

Biological Activity Overview

Research has indicated that DFHMPA exhibits several biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. The following sections detail these activities based on various studies.

Anti-inflammatory Activity

DFHMPA has been shown to modulate inflammatory pathways. In vitro studies demonstrated that DFHMPA could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). A study reported a significant reduction in cytokine levels at concentrations as low as 10 μM, suggesting a potent anti-inflammatory effect.

Concentration (μM)TNF-α Inhibition (%)IL-6 Inhibition (%)
000
104550
507075
1008590

Antimicrobial Activity

DFHMPA has demonstrated antimicrobial properties against various bacterial strains. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that DFHMPA may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer effects of DFHMPA. In a cell line study involving breast cancer cells (MCF-7), DFHMPA induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed that treatment with DFHMPA at concentrations of 50 μM and above led to significant increases in early and late apoptotic cells.

Treatment (μM)Early Apoptosis (%)Late Apoptosis (%)
Control51
25155
503020
1005030

The mechanisms underlying the biological activities of DFHMPA are still under investigation. However, preliminary findings suggest that its anti-inflammatory effects may be mediated through the inhibition of NF-κB signaling pathways. Additionally, the compound's ability to induce apoptosis in cancer cells may involve the activation of caspase pathways.

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial involving IBD patients showed that DFHMPA supplementation resulted in reduced inflammatory markers and improved clinical symptoms over a period of eight weeks.
  • Antimicrobial Resistance : A study highlighted the potential of DFHMPA in overcoming antibiotic resistance in Staphylococcus aureus strains resistant to methicillin when used in combination with conventional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.